8-Fluoro-3-methylisoquinolin-5-amine

Lipophilicity LogP Membrane permeability

8-Fluoro-3-methylisoquinolin-5-amine (CAS 608515-63-5; molecular formula C₁₀H₉FN₂; molecular weight 176.19 g/mol) is a heterocyclic aromatic amine belonging to the aminoisoquinoline class. It features a fused benzene–pyridine (isoquinoline) core with a fluorine atom regiospecifically installed at the 8-position, a methyl group at the 3-position, and a primary amine (–NH₂) at the 5-position.

Molecular Formula C10H9FN2
Molecular Weight 176.19 g/mol
Cat. No. B8511508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoro-3-methylisoquinolin-5-amine
Molecular FormulaC10H9FN2
Molecular Weight176.19 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CC(=C2C=N1)F)N
InChIInChI=1S/C10H9FN2/c1-6-4-7-8(5-13-6)9(11)2-3-10(7)12/h2-5H,12H2,1H3
InChIKeyZAKJONAXOCYJII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Fluoro-3-methylisoquinolin-5-amine (CAS 608515-63-5): Core Identity and Procurement-Relevant Properties of a Regiospecifically Fluorinated Aminoisoquinoline Building Block


8-Fluoro-3-methylisoquinolin-5-amine (CAS 608515-63-5; molecular formula C₁₀H₉FN₂; molecular weight 176.19 g/mol) is a heterocyclic aromatic amine belonging to the aminoisoquinoline class [1]. It features a fused benzene–pyridine (isoquinoline) core with a fluorine atom regiospecifically installed at the 8-position, a methyl group at the 3-position, and a primary amine (–NH₂) at the 5-position [2]. This specific trisubstitution pattern—combining an electron-withdrawing aryl fluoride, a weakly electron-donating methyl, and a nucleophilic amine handle—generates a composite physicochemical profile that is not replicated by any single close analog [3]. The compound is supplied primarily as a research-grade building block (typical purity ≥95%) for medicinal chemistry programmes, particularly kinase inhibitor discovery [4].

Why 8-Fluoro-3-methylisoquinolin-5-amine Cannot Be Replaced by Generic 5-Aminoisoquinoline or Non-Fluorinated 3-Methyl Analogs


Generic substitution of unsubstituted 5-aminoisoquinoline (CAS 1125-60-6) or non-fluorinated 3-methylisoquinolin-5-amine (CAS 54410-17-2) for 8-fluoro-3-methylisoquinolin-5-amine fails because the 8-fluorine substituent fundamentally alters three critical molecular properties simultaneously: (i) it reduces amine basicity by approximately 0.4–0.5 pKa units through its electron-withdrawing inductive effect, shifting the protonation equilibrium at physiological pH ; (ii) it increases lipophilicity by an estimated ΔLogP of +0.14 (Hansch π for aromatic fluorine), modifying passive membrane permeability [1]; and (iii) it blocks a potential site of CYP450-mediated oxidative metabolism at the 8-position of the isoquinoline ring, a metabolic soft spot in non-fluorinated analogs [2]. Furthermore, the 3-methyl group provides steric shielding of the adjacent C–N bond of the isoquinoline ring system and eliminates a potential site for N-oxidation or ring hydroxylation that is accessible in 3-unsubstituted analogs such as 8-fluoroisoquinolin-5-amine (CAS 608515-47-5) . These property differences cannot be compensated for by adjusting formulation or dosing; they are intrinsic to the molecular structure and directly affect pharmacokinetic behaviour, target engagement, and synthetic tractability in downstream derivatisation.

Quantitative Differentiation Evidence for 8-Fluoro-3-methylisoquinolin-5-amine vs. Closest Structural Analogs


Predicted Lipophilicity Enhancement: 8-Fluoro-3-methylisoquinolin-5-amine vs. 3-Methylisoquinolin-5-amine (Non-Fluorinated Direct Analog)

The non-fluorinated direct analog 3-methylisoquinolin-5-amine (CAS 54410-17-2) has an experimentally determined LogP of 2.71 . Introduction of a fluorine atom at the 8-position contributes an established Hansch π-value of +0.14 for aromatic fluorine substitution [1], yielding a predicted LogP of approximately 2.85 for 8-fluoro-3-methylisoquinolin-5-amine. This ΔLogP of +0.14 corresponds to a ~1.4-fold increase in the octanol–water partition coefficient, consistent with the well-characterised lipophilicity-enhancing effect of aryl fluorination in heterocyclic systems [2]. For reference, 5-aminoisoquinoline (the unsubstituted parent scaffold) has an ALOGPS LogP of 1.27, meaning the combined 3-methyl + 8-fluoro substitution pattern yields a ΔLogP of approximately +1.58 relative to the core scaffold [3].

Lipophilicity LogP Membrane permeability Hansch analysis

Amine Basicity Modulation: pKa Shift of 8-Fluoro-3-methylisoquinolin-5-amine vs. 5-Aminoisoquinoline and 8-Fluoroisoquinolin-5-amine

The predicted pKa of the 5-amine conjugate acid in 8-fluoro-3-methylisoquinolin-5-amine is estimated at approximately 5.25. This value is interpolated from the predicted pKa of 8-fluoroisoquinolin-5-amine (5.12±0.36), accounting for the weak electron-donating effect of the 3-methyl group (+~0.13 pKa units upward shift relative to the 3-unsubstituted 8-fluoro analog) . The unsubstituted parent 5-aminoisoquinoline has a predicted pKa of 5.67±0.13 [1]. The ΔpKa of approximately −0.42 relative to 5-aminoisoquinoline means that at pH 7.4, the fraction of neutral (unprotonated) amine is approximately 1.5% for the 8-fluoro-3-methyl derivative versus 1.8% for 5-aminoisoquinoline—yielding distinct protonation equilibria that influence passive diffusion and lysosomal trapping [2].

Amine basicity pKa Protonation state CNS drug design

Predicted Metabolic Stability Advantage: 8-Fluoro Substitution as a Metabolic Blocking Strategy vs. Non-Fluorinated 5-Aminoisoquinoline Scaffolds

5-Aminoisoquinoline (5-AIQ) demonstrates moderate metabolic lability in human liver microsomes, with an experimentally determined in vitro half-life (t₁/₂) of 14.5 minutes and intrinsic clearance (CLᵢₙₜ) of 47.6 µL/min/mg [1]. The 8-position of the isoquinoline ring is a recognised site for CYP450-mediated oxidative metabolism in non-fluorinated isoquinoline scaffolds [2]. Installation of fluorine at the 8-position blocks this metabolic soft spot, as the C–F bond (bond dissociation energy ~485 kJ/mol) is substantially more resistant to oxidative cleavage than the corresponding C–H bond (~338 kJ/mol for aromatic C–H) [3]. This principle is validated across multiple fluorinated heterocyclic series where fluorine substitution at metabolically labile positions has been shown to increase microsomal half-life by 2- to 5-fold [4]. The 3-methyl group provides additional steric shielding of the isoquinoline nitrogen, reducing susceptibility to N-oxidation.

Metabolic stability CYP450 Oxidative metabolism Fluorine blocking

Validated Aminoisoquinoline Kinase Inhibitor Scaffold: Evidence from BRAF V600E Inhibitor Co-Crystal Structures and SAR

The 5-aminoisoquinoline scaffold has been validated as a kinase inhibitor pharmacophore through co-crystallisation with the BRAF V600E kinase domain (PDB: 3IDP), demonstrating that aminoisoquinoline-based inhibitors can achieve potent, selective, and orally bioavailable inhibition of the mutant B-Raf pathway [1]. The lead compound in this series achieved an IC₅₀ of 420 nM against B-Raf V600E in an in vitro biochemical assay [2]. Key structure–activity relationship (SAR) findings from this programme indicate that (i) the 5-amine group makes critical hinge-binding hydrogen-bond interactions with the kinase ATP pocket, (ii) substitution at the isoquinoline ring positions modulates selectivity across the kinome, and (iii) fluorination of the isoquinoline core improves pharmacokinetic properties including oral bioavailability [3]. The 3-methyl substitution pattern present in 8-fluoro-3-methylisoquinolin-5-amine is distinct from the 1-substituted analogs explored in the Smith et al. series, offering a structurally differentiated vector for lead optimisation [4].

Kinase inhibitor BRAF V600E Aminoisoquinoline X-ray co-crystal

Synthetic Handle Orthogonality: Simultaneous 5-NH₂ Derivatisation and 8-F Directed Cross-Coupling Access in a Single Building Block

8-Fluoro-3-methylisoquinolin-5-amine provides two distinct and chemically orthogonal synthetic handles within a single building block. The 5-NH₂ group enables amide bond formation, reductive amination, urea/thiourea synthesis, and Buchwald–Hartwig C–N coupling without interference from the 8-fluoro substituent [1]. The 8-fluoro substituent can independently participate in nucleophilic aromatic substitution (SNAr) with appropriate nucleophiles or serve as a directing group for ortho-metalation strategies [2]. By contrast, 3-methylisoquinolin-5-amine (non-fluorinated) lacks the 8-position synthetic handle entirely, while 8-fluoroisoquinolin-5-amine (3-unsubstituted) has an unprotected isoquinoline nitrogen that may compete in metal-catalysed reactions [3]. The 3-methyl group additionally prevents unwanted N-alkylation or N-oxidation at the isoquinoline nitrogen during synthetic manipulations that would complicate purification in 3-unsubstituted analogs [4].

Synthetic accessibility Orthogonal functionalisation Cross-coupling Medicinal chemistry building block

Predicted Physicochemical Property Differentiation: Density, Boiling Point, and Polar Surface Area vs. Non-Fluorinated 3-Methylisoquinolin-5-amine

The introduction of fluorine at the 8-position produces measurable changes in bulk physicochemical properties relative to the non-fluorinated analog. 8-Fluoro-3-methylisoquinolin-5-amine has a predicted density of 1.262±0.06 g/cm³ and a predicted boiling point of 342.7±37.0°C [1]. In comparison, 3-methylisoquinolin-5-amine (no fluorine) has a measured density of 1.169 g/cm³ and a boiling point of 334.2°C at 760 mmHg . The Δdensity of +0.093 g/cm³ (an ~8% increase) and Δboiling point of +8.5°C are consistent with the increased molecular weight (+17.99 Da from F vs. H replacement) and enhanced dipolar interactions introduced by the C–F bond [2]. The predicted pKa of the isoquinoline ring nitrogen in the target compound is 5.42±0.50, compared to 5.66±0.30 for 3-methylisoquinoline (no 5-NH₂), reflecting the combined electronic effects of the 8-F and 5-NH₂ substituents .

Physicochemical properties Density Boiling point Polar surface area

Optimal Research and Industrial Application Scenarios for 8-Fluoro-3-methylisoquinolin-5-amine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Generation: BRAF V600E and Related Kinase Programmes

For medicinal chemistry teams pursuing ATP-competitive kinase inhibitors—particularly those targeting BRAF V600E, FLT3, or ABL—8-fluoro-3-methylisoquinolin-5-amine offers a pre-validated aminoisoquinoline scaffold with a structurally differentiated 3-methyl-8-fluoro substitution pattern relative to the published 1-substituted aminoisoquinoline series [1]. The 5-NH₂ group serves as the key hinge-binding motif, while the 3-methyl and 8-fluoro substituents occupy distinct vectors in the ATP pocket that can be exploited for selectivity engineering [2]. The availability of a high-resolution co-crystal structure (PDB 3IDP) with a closely related aminoisoquinoline inhibitor enables rational, structure-guided elaboration of this building block [1].

CNS-Penetrant Lead Optimisation Programmes Requiring Balanced Physicochemical Properties

The predicted LogP of ~2.85 and intermediate amine pKa of ~5.25 place 8-fluoro-3-methylisoquinolin-5-amine within the favourable property space for CNS drug candidates (typically LogP 2–5, pKa <8 for reduced P-gp efflux) [3]. The 8-fluorine substituent simultaneously enhances passive permeability (ΔLogP +0.14 vs. non-fluorinated analog) while reducing amine basicity (ΔpKa −0.42 vs. 5-aminoisoquinoline), a combination that favours brain penetration while mitigating lysosomal trapping [4]. The 3-methyl group provides additional metabolic shielding at the isoquinoline nitrogen, reducing N-oxidation that would otherwise generate a permanently charged, poorly permeable metabolite [5].

Parallel Library Synthesis and High-Throughput SAR Exploration via Orthogonal Diversification

The orthogonal reactivity of the 5-NH₂ (amide coupling, reductive amination, Buchwald–Hartwig) and 8-F (SNAr, cross-coupling) enables two-dimensional library synthesis from a single building block without protecting group strategies [6]. This is particularly valuable in hit-to-lead and lead optimisation phases where rapid exploration of chemical space around the isoquinoline core is rate-limiting. The 3-methyl group additionally prevents competitive alkylation at the isoquinoline nitrogen, simplifying purification and improving isolated yields in parallel synthesis workflows [7].

Fluorinated Probe Development for Metabolic Stability Profiling and PET Tracer Design

The 8-fluoro substituent provides both a metabolically resistant C–F bond for improved compound stability and a potential site for ¹⁸F isotopic labelling in PET tracer development [8]. The 3-methyl-8-fluoro-5-aminoisoquinoline scaffold is structurally related to 6-fluoro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([¹⁸F]-MK-6240), a clinically validated PET tracer for neurofibrillary tangles, demonstrating the broader applicability of fluorinated 5-aminoisoquinolines in molecular imaging [9]. The predicted metabolic stability advantage of 8-fluorination (blocking oxidative metabolism) is critical for PET tracer applications where in vivo half-life must match the ¹⁸F decay window (~110 min) [8].

Quote Request

Request a Quote for 8-Fluoro-3-methylisoquinolin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.